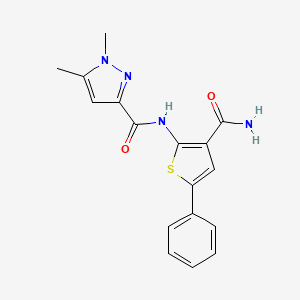

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that makes it valuable for various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene intermediate can be synthesized through a series of reactions, including halogenation, nitration, and reduction. The pyrazole intermediate is usually prepared via cyclization reactions involving hydrazines and diketones.

The final step involves the coupling of the thiophene and pyrazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups. Substitution reactions can result in compounds with different substituents on the thiophene or pyrazole rings.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or tool for investigating biochemical processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may be used in drug discovery and development efforts.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-chlorothiophene-2-carboxamide: This compound has a similar structure but with a chlorine substituent on the thiophene ring, which may alter its chemical properties and reactivity.

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: This compound features a benzo[b]thiophene ring instead of a pyrazole ring, leading to different chemical and biological properties.

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: This compound contains a dihydrobenzo[b][1,4]dioxine ring, which may impact its interactions with molecular targets and its overall reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties that can be leveraged for various research and industrial applications.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18N4O2S

- Molecular Weight : 340.4 g/mol

- CAS Number : 1014075-13-8

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes involved in cancer progression, such as HDAC6 (Histone Deacetylase 6), which plays a crucial role in tumor growth and survival .

- Anti-inflammatory Properties : Research indicates that it can significantly reduce levels of inflammatory cytokines like TNF-α and IL-6, suggesting a potential application in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces cytokine levels | |

| Enzyme inhibition | Inhibits HDAC6 | |

| Cytotoxicity | IC50 values against carcinoma cell lines |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various carcinoma cell lines using the MTT assay. Results indicated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like Cisplatin, highlighting its potential as an anticancer agent .

- Inflammation Model : In a mouse model of acute liver injury induced by acetaminophen, the compound demonstrated protective effects at doses of 40 mg/kg, significantly reducing liver damage markers and inflammation .

- Mechanistic Insights : Further mechanistic studies revealed that the compound binds to specific allosteric sites on enzymes involved in cancer metabolism, suggesting a novel pathway for therapeutic intervention .

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-10-8-13(20-21(10)2)16(23)19-17-12(15(18)22)9-14(24-17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSNGFBEHHKCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.